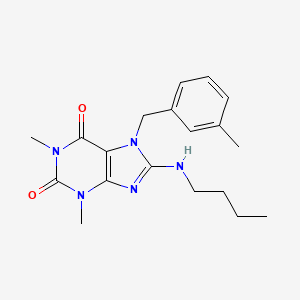

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as BW 723C86, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 1998 by researchers at Bristol-Myers Squibb.

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for the compound '8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione' involves the introduction of a butylamino group, a 3-methylbenzyl group, and two methyl groups onto a purine-2,6(3H,7H)-dione scaffold.

Starting Materials

2,6-dioxopurine, butylamine, 3-methylbenzyl chloride, dimethylformamide, potassium carbonate, acetic anhydride, sodium borohydride, hydrochloric acid, sodium hydroxide, ethanol

Reaction

1. 2,6-dioxopurine is reacted with butylamine in the presence of potassium carbonate and dimethylformamide to form 8-butylamino-1,3-dimethylpurine-2,6(3H,7H)-dione., 2. 8-butylamino-1,3-dimethylpurine-2,6(3H,7H)-dione is reacted with 3-methylbenzyl chloride in the presence of potassium carbonate and dimethylformamide to form 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)purine-2,6(3H,7H)-dione., 3. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)purine-2,6(3H,7H)-dione is reacted with acetic anhydride and sodium borohydride in ethanol to reduce the carbonyl group at position 2 to a hydroxyl group, forming 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1,2-dihydropurine-2,6(3H,7H)-dione., 4. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1,2-dihydropurine-2,6(3H,7H)-dione is oxidized with sodium periodate to form 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione., 5. 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is treated with hydrochloric acid and sodium hydroxide to form the final compound, 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.

Mechanism Of Action

As a selective antagonist of the dopamine D3 receptor, BW 723C86 binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in dopamine release and a reduction in the activity of dopaminergic neurons.

Biochemical And Physiological Effects

Studies have shown that BW 723C86 can have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce cocaine self-administration in rats, decrease the rewarding effects of food, and attenuate the development of tolerance to opioids.

Advantages And Limitations For Lab Experiments

One advantage of using BW 723C86 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this specific pathway. However, a limitation is that it may not accurately replicate the effects of other drugs or conditions that affect the dopaminergic system.

Future Directions

There are several potential future directions for research involving BW 723C86. For example, it could be used to investigate the role of the dopamine D3 receptor in other physiological processes, such as learning and memory. Additionally, it could be used in conjunction with other drugs or genetic manipulations to better understand the complex interactions between different components of the dopaminergic system.

Scientific Research Applications

BW 723C86 has been used in numerous scientific studies to investigate the role of the dopamine D3 receptor in various physiological and pathological processes. For example, it has been shown to modulate the reward system and play a role in drug addiction, as well as in the regulation of locomotor activity and mood.

properties

IUPAC Name |

8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-5-6-10-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBFEAPRQJVJHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2401942.png)

![N-[(1-Aminocycloheptyl)methyl]-2-(1,3-dihydro-2-benzofuran-5-yl)acetamide;hydrochloride](/img/structure/B2401944.png)

![N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2401945.png)

![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2401950.png)

![N-(2,6-Dioxaspiro[4.5]decan-7-ylmethyl)prop-2-enamide](/img/structure/B2401952.png)

![N-(4-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2401953.png)

![ethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2401955.png)

![methyl 4-[({3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazol-4-yl}carbonyl)amino]benzoate](/img/no-structure.png)

![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide](/img/structure/B2401957.png)